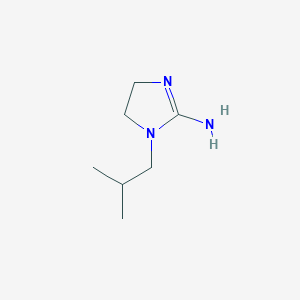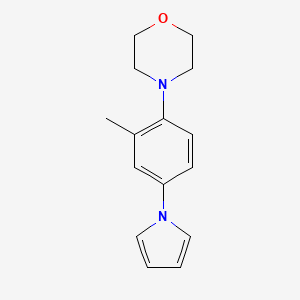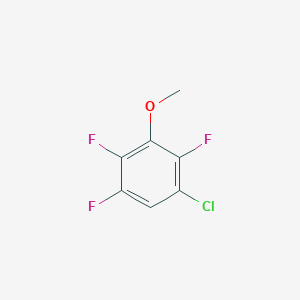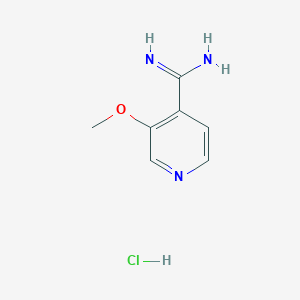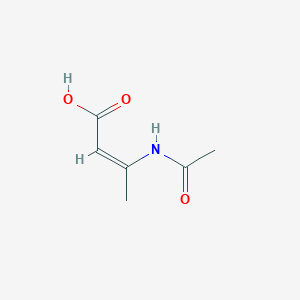
2-Butenoic acid, 3-(acetylamino)-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(acetylamino)-, (2Z)- can be achieved through several synthetic routes. One common method involves the reaction of crotonic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Butenoic acid, 3-(acetylamino)-, (2Z)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(acetylamino)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The acetylamino group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-(acetylamino)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, (2Z)- involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: (trans-2-butenoic acid) is a structural isomer with a different configuration around the double bond.
Isocrotonic acid: (cis-2-butenoic acid) is another isomer with a different spatial arrangement.
3-Butenoic acid: (but-3-enoic acid) differs in the position of the double bond.
Uniqueness
2-Butenoic acid, 3-(acetylamino)-, (2Z)- is unique due to the presence of the acetylamino group, which imparts distinct chemical properties and reactivity compared to its isomers. This functional group allows for specific interactions and reactions that are not possible with the other butenoic acid isomers.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(Z)-3-acetamidobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-4(3-6(9)10)7-5(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b4-3- |
InChI Key |
PLLYFWYZRUTJTK-ARJAWSKDSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


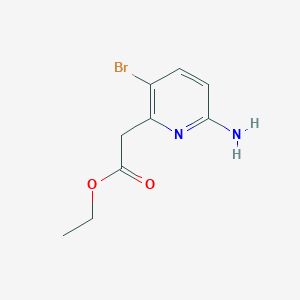
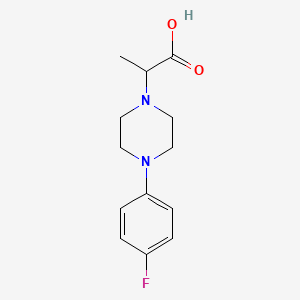
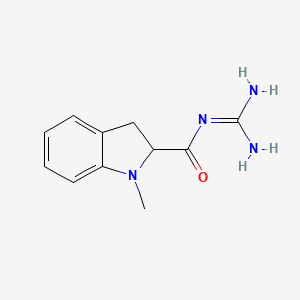
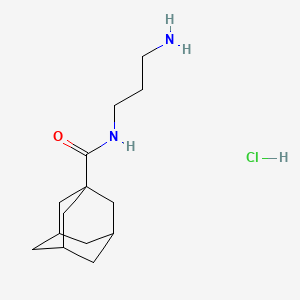
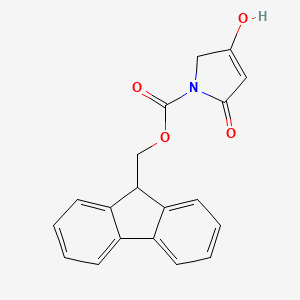
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)


